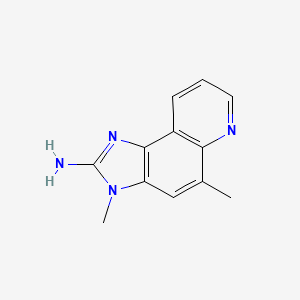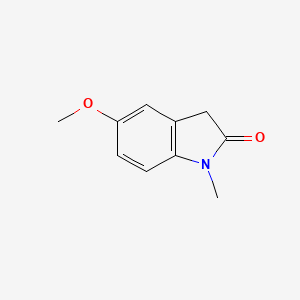
5-Methoxy-1-methylindolin-2-one
概要
説明
“5-Methoxy-1-methylindolin-2-one” is a chemical compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo condensation reactions to form indolylquinoxalines .
科学的研究の応用
Anticancer Properties and Tubulin Polymerization Inhibition
5-Methoxy-1-methylindolin-2-one derivatives have been studied for their potential as anticancer agents. Research indicates these compounds inhibit tubulin polymerization, a mechanism integral to cancer cell growth and division. Methoxy-substituted 3-formyl-2-phenylindoles, for instance, have shown effective disruption of microtubule assembly in cancer cells, drawing parallels to the action of colchicine, a known antimitotic drug (Gastpar et al., 1998). Similarly, 4-(N-Cycloamino)phenylquinazolines, which include a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, have been developed and evaluated for their cytotoxicity and tubulin inhibition properties, demonstrating significant potential as tubulin-polymerization inhibitors (Wang et al., 2014).
Applications in Fluorescence and Chemosensors
Derivatives of this compound have been employed in the development of fluorescence-based chemosensors. For example, a 5-methoxy isatin-appended rhodamine dye demonstrates high sensitivity and selectivity towards Al3+ ions, showing potential for application in various analytical and environmental monitoring contexts (Dhara et al., 2014). Another example is 6-methoxy-4-quinolone, a fluorophore derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence in a wide pH range and has been used as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Neurochemical Studies and Potential Therapeutic Applications
This compound derivatives have been explored in the context of neurochemical research and potential therapeutic applications. Studies include the exploration of compounds like 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502), a novel serotonin receptor antagonist with potential for treating cognitive disorders (Nirogi et al., 2017).
Drug Synthesis and Chemical Process Optimization
In the realm of chemical synthesis, this compound has been a focus in the development of efficient synthesis methods for key intermediates in drug discoveries. For example, efforts have been made to optimize the synthesis process of 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug development, by introducing telescoping processes and improving yield and purity (Nishimura & Saitoh, 2016).
将来の方向性
特性
IUPAC Name |
5-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-9-4-3-8(13-2)5-7(9)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGOFNUARFVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251976 | |
| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7699-22-1 | |
| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-methoxy-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301251976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




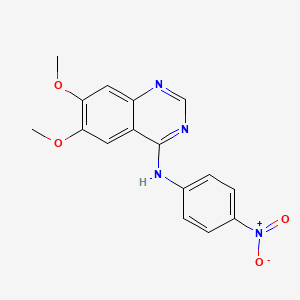
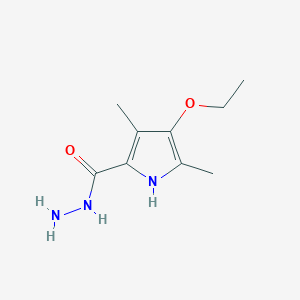
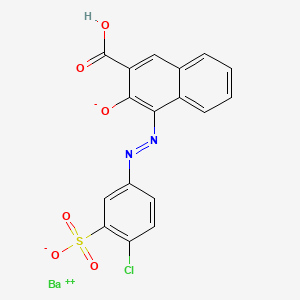
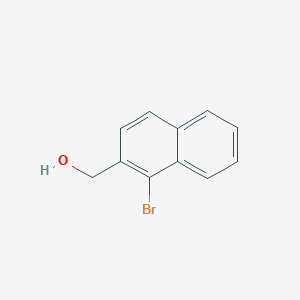
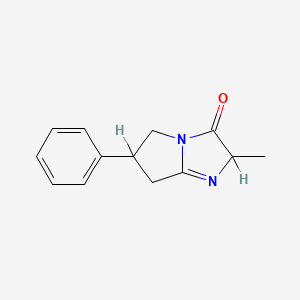
![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)
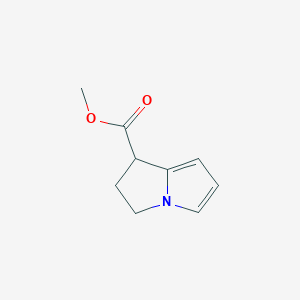

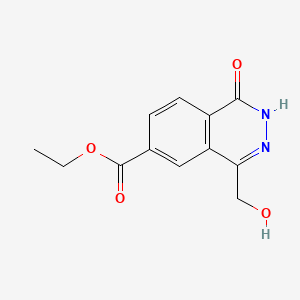
![8-Acetyl-8-azabicyclo[3.2.1]octane](/img/structure/B3357980.png)
![(6-Methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B3357987.png)
![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)
